

Thermal Decomposition of Gaseous Diisopropyl Methylphosphonate (DIMP): A Technical Guide

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Compound of Interest

Compound Name: *Diisopropyl methylphosphonate*

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This technical guide provides a comprehensive overview of the thermal decomposition behavior of gaseous **diisopropyl methylphosphonate** (DIMP), a commonly used surrogate for chemical warfare agents. The information presented herein is curated from a range of experimental and theoretical studies to offer a detailed understanding of the decomposition pathways, kinetics, and experimental methodologies.

Core Concepts of DIMP Thermal Decomposition

The thermal decomposition of gaseous DIMP is a complex process involving multiple competing reaction pathways. The primary decomposition routes are unimolecular, proceeding through six-membered ring transition states. The decomposition is significantly influenced by the surrounding atmosphere, with the reaction rate being notably faster in the presence of air and water vapor compared to an inert atmosphere like nitrogen.^{[1][2]} The major products observed across various experimental conditions include propene, isopropanol, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA).^[3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of gaseous DIMP.

Table 2.1: Kinetic Parameters for DIMP Thermal Decomposition

Condition	Temperature Range	Rate Constant (k) / Arrhenius Parameters	Reaction Order	Reference
In Air	200-350 °C (473-623 K)	$k(T) \text{ [s}^{-1}\text{]} = 107.4 \pm 2.5 \cdot \exp(-21.4 \pm 6.6 \text{ [kcal/mol]/RT})$	First-Order	[1]
In Nitrogen	200-350 °C (473-623 K)	Significantly slower than in air	-	[1][2]
High Temperature Pyrolysis (Shock Tube)	1400-1800 K	-	-	

Note: Specific Arrhenius parameters for DIMP decomposition in a nitrogen atmosphere are not readily available in the reviewed literature, though it is consistently reported to be much slower than in air.

Table 2.2: Major Decomposition Products of Gaseous DIMP

Product	Chemical Formula	Molar Mass (g/mol)	Experimental Observations
Propene	C ₃ H ₆	42.08	Observed in most pyrolysis studies.
Isopropanol	C ₃ H ₈ O	60.10	Identified as an early decomposition product.
Isopropyl Methylphosphonate (IMP)	C ₄ H ₁₁ O ₃ P	138.10	A key intermediate in the two-step decomposition pathway.
Methylphosphonic Acid (MPA)	CH ₅ O ₃ P	96.02	A final decomposition product.
Methyl(oxo)phosphoniumate (MOPO)	CH ₃ O ₂ P	78.00	A product of a competing decomposition pathway.

Note: Quantitative yields and branching ratios for these products are not consistently reported across the literature and are dependent on specific experimental conditions such as temperature, residence time, and the presence of catalysts.

Decomposition Pathways and Mechanisms

The thermal decomposition of gaseous DIMP primarily proceeds through two competing pathways, both involving intramolecular hydrogen transfer via a six-membered ring transition state.

Pathway 1: Two-Step Decomposition

This is considered the major decomposition route.

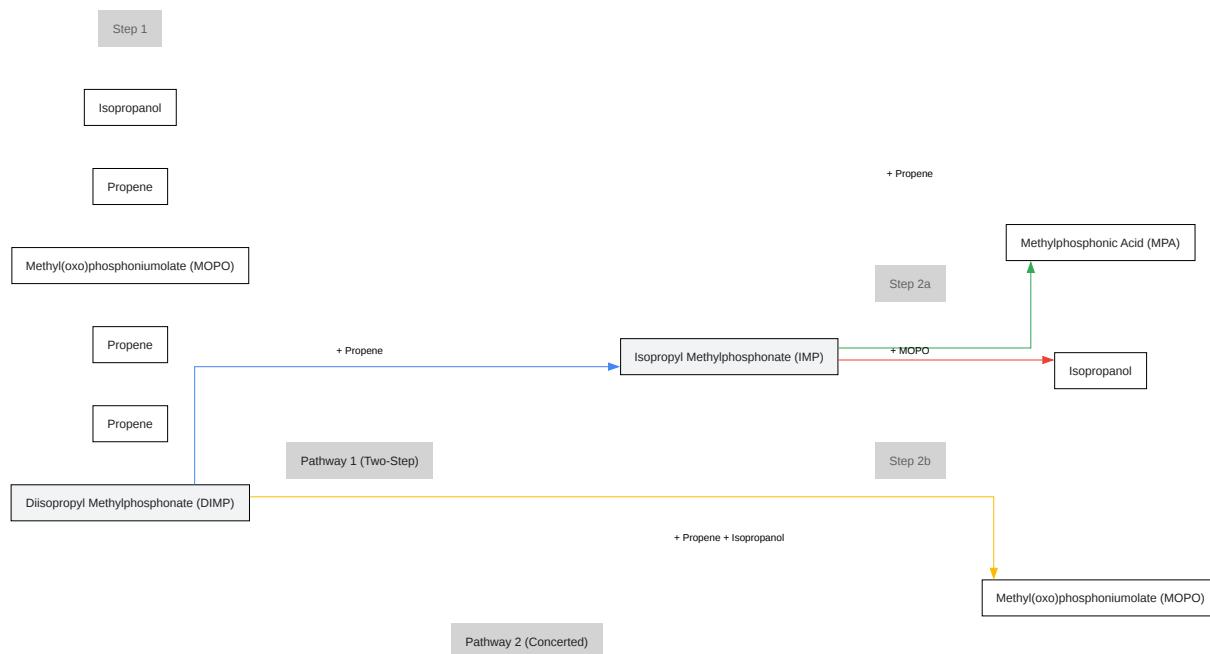
- Step 1: DIMP undergoes an intramolecular hydrogen transfer from one of the isopropyl groups to the phosphoryl oxygen. This results in the formation of isopropyl

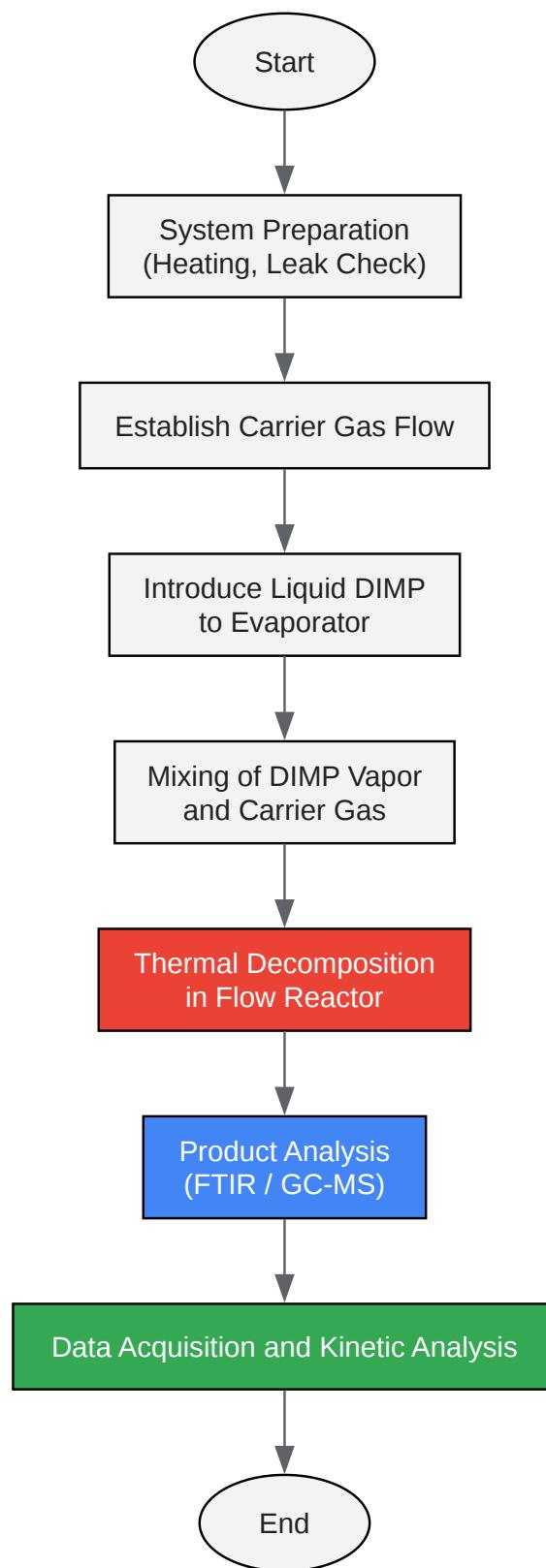
methylphosphonate (IMP) and the elimination of a propene molecule.

- Step 2: The intermediate, IMP, further decomposes through two competing channels:
 - Elimination of another propene molecule to yield methylphosphonic acid (MPA).
 - Formation of isopropanol and the reactive intermediate methyl(oxo)phosphoniumoluate (MOPO).

Pathway 2: Concerted Decomposition

In this alternative pathway, a hydrogen atom from an isopropyl group is transferred to the oxygen of the other isopropyl group, leading to the simultaneous formation of MOPO, propene, and isopropanol.



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